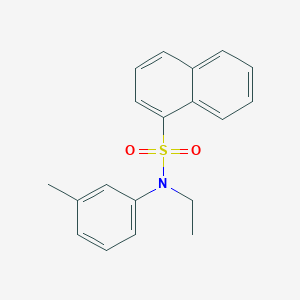
N,N-diethyl-N'-methyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-N'-methyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine, also known as MEDA, is a chemical compound that has been extensively researched for its potential use in various scientific applications. MEDA is a chiral diamine that has two enantiomers, R-MEDA, and S-MEDA. It has a unique structure that makes it an ideal candidate for various chemical reactions and synthesis methods.
Applications De Recherche Scientifique
N,N-diethyl-N'-methyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine has been extensively studied for its potential use in various scientific research applications, including asymmetric synthesis, catalysis, and drug discovery. N,N-diethyl-N'-methyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine is a chiral diamine that can be used as a chiral ligand in asymmetric catalysis reactions, resulting in the formation of enantiomerically pure products. N,N-diethyl-N'-methyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine has also been used in the synthesis of various pharmaceuticals, including anti-cancer and anti-inflammatory drugs.
Mécanisme D'action
The mechanism of action of N,N-diethyl-N'-methyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine is not fully understood. However, it is believed that N,N-diethyl-N'-methyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine acts as a chiral ligand, forming complexes with metal ions such as palladium and rhodium. These complexes can then be used in various chemical reactions, resulting in the formation of enantiomerically pure products.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of N,N-diethyl-N'-methyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine. However, studies have shown that N,N-diethyl-N'-methyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine is not toxic to cells and has low cytotoxicity. N,N-diethyl-N'-methyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine has also been shown to have low acute toxicity in mice.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-diethyl-N'-methyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine has several advantages for use in lab experiments. It is a chiral diamine that can be used as a chiral ligand in asymmetric catalysis reactions, resulting in the formation of enantiomerically pure products. N,N-diethyl-N'-methyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine is also relatively easy to synthesize and purify. However, N,N-diethyl-N'-methyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine has some limitations, including its high cost and limited availability.
Orientations Futures
There are several future directions for research on N,N-diethyl-N'-methyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine. One direction is to study the mechanism of action of N,N-diethyl-N'-methyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine in more detail, including its interactions with metal ions and other molecules. Another direction is to explore the potential use of N,N-diethyl-N'-methyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine in drug discovery, particularly in the synthesis of anti-cancer and anti-inflammatory drugs. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for N,N-diethyl-N'-methyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine.
Méthodes De Synthèse
N,N-diethyl-N'-methyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine can be synthesized using various methods, including the reaction of 4-methylcyclohexanone with diethylamine, followed by the reaction of the resulting product with methylamine. Another method involves the reaction of 4-methylcyclohexanone with diethylamine, followed by the reaction of the resulting product with formaldehyde and hydrogen gas. Both methods result in the formation of N,N-diethyl-N'-methyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine, which can be purified using various techniques such as column chromatography and recrystallization.
Propriétés
IUPAC Name |
N',N'-diethyl-N-methyl-N-(4-methylcyclohexyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2/c1-5-16(6-2)12-11-15(4)14-9-7-13(3)8-10-14/h13-14H,5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQDFWDAEBDGPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)C1CCC(CC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5849190.png)




![1-[(2,6-dichlorobenzylidene)amino]-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide](/img/structure/B5849216.png)


![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5849227.png)

